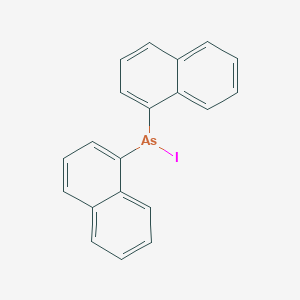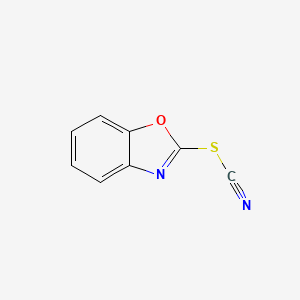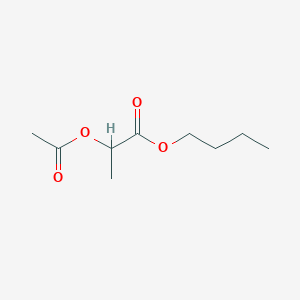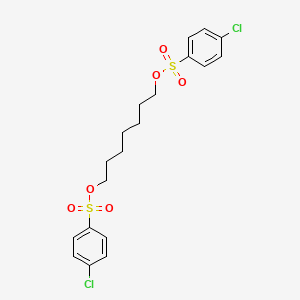![molecular formula C12H17AsO4 B14736016 6-[4-(Dihydroxyarsanyl)phenyl]hexanoic acid CAS No. 5425-33-2](/img/structure/B14736016.png)
6-[4-(Dihydroxyarsanyl)phenyl]hexanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[4-(Dihydroxyarsanyl)phenyl]hexanoic acid is a chemical compound with the molecular formula C12H17AsO4 It is known for its unique structure, which includes an arsenic atom bonded to a phenyl group and a hexanoic acid chain
Métodos De Preparación
The synthesis of 6-[4-(Dihydroxyarsanyl)phenyl]hexanoic acid typically involves the reaction of 4-bromoaniline with hexanoic acid in the presence of a palladium catalyst. The reaction conditions often include a temperature range of 80-100°C and a reaction time of 12-24 hours. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
6-[4-(Dihydroxyarsanyl)phenyl]hexanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form arsenic-containing oxides.
Reduction: Reduction reactions can convert the arsenic atom to a lower oxidation state.
Substitution: The phenyl group can undergo electrophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
6-[4-(Dihydroxyarsanyl)phenyl]hexanoic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of arsenic-containing organic compounds.
Biology: Researchers study its effects on cellular processes and its potential as a therapeutic agent.
Medicine: It is investigated for its potential use in treating certain diseases due to its unique chemical properties.
Industry: This compound is used in the development of advanced materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 6-[4-(Dihydroxyarsanyl)phenyl]hexanoic acid involves its interaction with molecular targets such as enzymes and receptors. The arsenic atom in the compound can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction affects various cellular pathways and can result in therapeutic effects.
Comparación Con Compuestos Similares
6-[4-(Dihydroxyarsanyl)phenyl]hexanoic acid can be compared with other arsenic-containing compounds, such as:
Arsenic trioxide: Used in the treatment of acute promyelocytic leukemia.
Arsenobetaine: Found in seafood and considered non-toxic.
Arsenic pentoxide: Used in the production of arsenic acid.
Propiedades
Número CAS |
5425-33-2 |
|---|---|
Fórmula molecular |
C12H17AsO4 |
Peso molecular |
300.18 g/mol |
Nombre IUPAC |
6-(4-dihydroxyarsanylphenyl)hexanoic acid |
InChI |
InChI=1S/C12H17AsO4/c14-12(15)5-3-1-2-4-10-6-8-11(9-7-10)13(16)17/h6-9,16-17H,1-5H2,(H,14,15) |
Clave InChI |
VYMXWYOHNMDGPH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CCCCCC(=O)O)[As](O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-N-[(3-methylphenyl)carbamoyl]acetamide](/img/structure/B14735938.png)


![3-chloro-6-methyl-N-[4-[(4-methylphenyl)sulfonylamino]phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B14735945.png)
acetic acid](/img/structure/B14735949.png)






![[(E)-(3-methyl-1,4-dioxidoquinoxaline-1,4-diium-2-yl)methylideneamino]urea](/img/structure/B14735999.png)


